molecular formula C16H23N3O3 B3802447 5-cyclopropyl-N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-1,3-oxazole-4-carboxamide

5-cyclopropyl-N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-1,3-oxazole-4-carboxamide

Cat. No.: B3802447
M. Wt: 305.37 g/mol
InChI Key: VEKWEOSVVRZZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyclopropyl-N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-1,3-oxazole-4-carboxamide is a complex organic compound that features a cyclopropyl group, a dimethylpropyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-1,3-oxazole-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the cyclopropyl and dimethylpropyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-cyclopropyl-N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-1,3-oxazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl derivatives: Compounds with similar cyclopropyl groups.

    Oxazole derivatives: Compounds containing the oxazole ring.

    Pyrrolidinyl derivatives: Compounds with the pyrrolidinyl group.

Uniqueness

5-cyclopropyl-N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-1,3-oxazole-4-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

5-cyclopropyl-N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-16(2,3)8-19-7-11(6-12(19)20)18-15(21)13-14(10-4-5-10)22-9-17-13/h9-11H,4-8H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKWEOSVVRZZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CC(CC1=O)NC(=O)C2=C(OC=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-cyclopropyl-N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-1,3-oxazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
5-cyclopropyl-N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-1,3-oxazole-4-carboxamide
Reactant of Route 3
5-cyclopropyl-N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-1,3-oxazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
5-cyclopropyl-N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-1,3-oxazole-4-carboxamide
Reactant of Route 5
5-cyclopropyl-N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-1,3-oxazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
5-cyclopropyl-N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-1,3-oxazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.